2-{[(2-nitrophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(2-nitrophenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a nitrophenoxy group, and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-nitrophenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxy Group: This step involves the nitration of phenol followed by etherification with an appropriate acetamide derivative.
Attachment of the Oxolan-2-yl Moiety: This can be done through nucleophilic substitution reactions using oxirane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiophene core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a nitrogen atom in place of the sulfur atom in the benzothiophene core.
Benzoxazoles: Contain an oxygen atom in place of the sulfur atom.
Thiazoles: Contain a sulfur and nitrogen atom in a five-membered ring.
Uniqueness
2-[2-(2-nitrophenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrophenoxy group, oxolan-2-yl moiety, and benzothiophene core makes it distinct from other similar compounds.
Properties
Molecular Formula |
C22H25N3O6S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[2-(2-nitrophenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25N3O6S/c26-19(13-31-17-9-3-2-8-16(17)25(28)29)24-22-20(15-7-1-4-10-18(15)32-22)21(27)23-12-14-6-5-11-30-14/h2-3,8-9,14H,1,4-7,10-13H2,(H,23,27)(H,24,26) |
InChI Key |
ZCPNCBNZFGHRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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